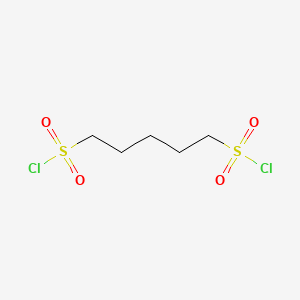
1-((4-Fluorophenyl)thio)-3-methylbutan-2-amine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
1-((4-Fluorophenyl)thio)-3-methylbutan-2-amine hydrochloride and its derivatives find application in synthetic chemistry. For instance, Anderson, Burks, and Harruna (1988) described the synthesis of 3-fluoro-1-aminoadamantane and its derivatives, highlighting the utility of fluorinated compounds in creating complex molecular structures (Anderson, Burks, & Harruna, 1988).
Pharmaceutical Synthesis
The compound plays a role in the synthesis of pharmaceuticals. For example, Crameri et al. (1997) developed a practical synthesis route for a key building block in the calcium antagonist Mibefradil, demonstrating the significance of such fluorinated compounds in drug development (Crameri, Foricher, Scalone, & Schmid, 1997).
Antibacterial Activity
Research by Uwabagira, Sarojini, and Poojary (2018) on N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine revealed its potential antibacterial properties, indicating the broad application of fluorinated compounds in combating bacterial infections (Uwabagira, Sarojini, & Poojary, 2018).
Application in Organic Synthesis
Kollmar, Parlitz, Oevers, and Helmchen (2003) explored the synthesis of 2-Amino-3-fluorobenzoic acid, demonstrating the role of fluorinated compounds in facilitating diverse organic synthesis processes (Kollmar, Parlitz, Oevers, & Helmchen, 2003).
Antidepressant Activity
Tao Yuan (2012) synthesized 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride and investigated its antidepressant activities, which indicates the potential of fluorinated compounds in the development of new antidepressants (Tao Yuan, 2012).
Safety and Hazards
Direcciones Futuras
While specific future directions for this compound are not mentioned, the development of new methods for the synthesis of organofluorine compounds is among the most urgent tasks of modern organic and medicinal chemistry . The demand for the incorporation of fluorine atoms and fluorine-containing functional groups into organic molecules is constantly growing .
Propiedades
IUPAC Name |
1-(4-fluorophenyl)sulfanyl-3-methylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNS.ClH/c1-8(2)11(13)7-14-10-5-3-9(12)4-6-10;/h3-6,8,11H,7,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWXLANYEBGIEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CSC1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(5-Bromobenzo[d][1,3]dioxol-7-yl)methanamine](/img/structure/B1446758.png)
![1-(8-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1446759.png)

![tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B1446762.png)
![3-(4-Cyanophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1446766.png)

![2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1446770.png)



